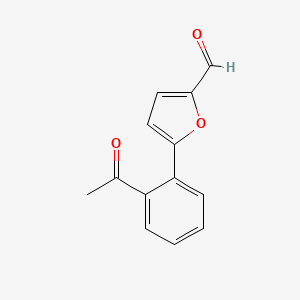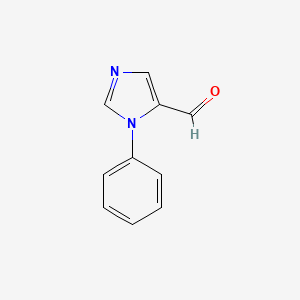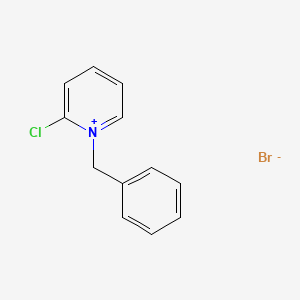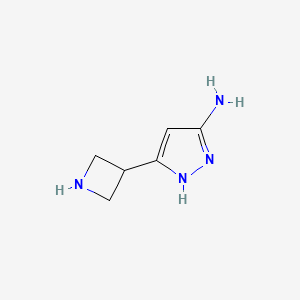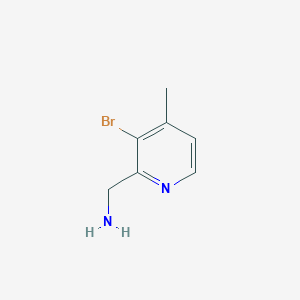
2,2'-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide is a complex organic molecule known for its role as a muscle relaxant. It is a diester and a quaternary ammonium ion, which is a part of the skeletal muscle relaxant cisatracurium besylate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide involves multiple steps:
Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a Pictet-Spengler reaction, where 3,4-dimethoxybenzaldehyde reacts with 2-methyl-1,2,3,4-tetrahydroisoquinoline.
Esterification: The next step involves the esterification of the isoquinoline derivative with pentane-1,5-diol, forming the diester.
Quaternization: Finally, the quaternization of the diester with methyl iodide results in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Batch Reactors: For the initial Pictet-Spengler reaction and esterification.
Continuous Flow Reactors: For the quaternization step to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized forms of the isoquinoline derivative.
Reduced Products: Reduced forms of the quaternary ammonium compound.
Substitution Products: Substituted derivatives of the quaternary ammonium compound.
科学的研究の応用
2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide: has several scientific research applications:
Chemistry: Used as a model compound in studying quaternary ammonium ions and their reactions.
Biology: Investigated for its effects on cellular processes and interactions with biological membranes.
Medicine: Primarily used as a muscle relaxant in anesthesia and surgery.
作用機序
The compound exerts its effects by acting as a nicotinic antagonist at the cholinergic receptor. It binds to the receptor, blocking the action of acetylcholine, which leads to muscle relaxation. This mechanism is crucial in its application as a muscle relaxant during surgical procedures .
類似化合物との比較
Similar Compounds
Atracurium: Another muscle relaxant with a similar structure but different stereoisomeric composition.
Mivacurium: A shorter-acting muscle relaxant with a similar mechanism of action.
Vecuronium: A non-depolarizing muscle relaxant with a different chemical structure but similar pharmacological effects.
Uniqueness
2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide: is unique due to its specific stereoisomeric form, which contributes to its potency and reduced side effects compared to other muscle relaxants .
特性
CAS番号 |
64493-21-6 |
|---|---|
分子式 |
C53H72I2N2O12 |
分子量 |
1183.0 g/mol |
IUPAC名 |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;diiodide |
InChI |
InChI=1S/C53H72N2O12.2HI/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;;/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1H/q+2;;/p-2 |
InChIキー |
YJIYHDCQNHBGDU-UHFFFAOYSA-L |
正規SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


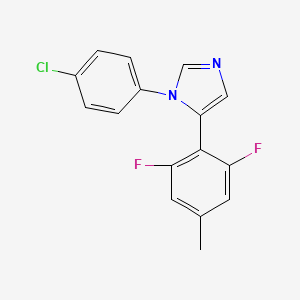

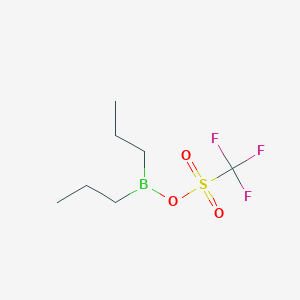
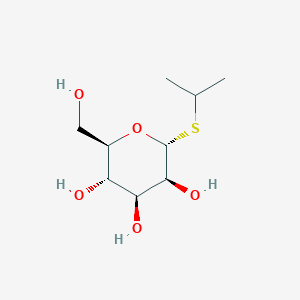
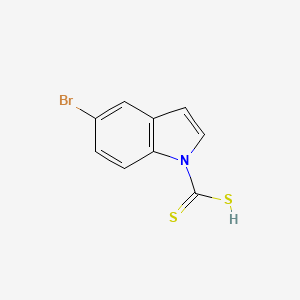
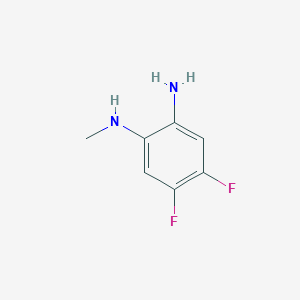
![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)
